molecular formula C19H17N3O B11265792 N-Benzyl-4-methyl-2-phenyl-5-pyrimidinecarboxamide

N-Benzyl-4-methyl-2-phenyl-5-pyrimidinecarboxamide

Cat. No.: B11265792
M. Wt: 303.4 g/mol
InChI Key: SYIQQSVKOIVEHX-UHFFFAOYSA-N
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Description

4-Methyl-2-phenyl-N-(phenylmethyl)-5-pyrimidinecarboxamide is a synthetic organic compound with a complex structure It belongs to the class of pyrimidinecarboxamides, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-phenyl-N-(phenylmethyl)-5-pyrimidinecarboxamide typically involves multiple steps, including nucleophilic substitution and reduction reactions. The starting material is often 2-nitropyridine, which undergoes a series of reactions to form the target compound. The reaction conditions, such as temperature and solvent selection, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 4-Methyl-2-phenyl-N-(phenylmethyl)-5-pyrimidinecarboxamide involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-phenyl-N-(phenylmethyl)-5-pyrimidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are commonly used in the synthesis and modification of this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-Methyl-2-phenyl-N-(phenylmethyl)-5-pyrimidinecarboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenyl-N-(phenylmethyl)-5-pyrimidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

4-Methyl-2-phenyl-N-(phenylmethyl)-5-pyrimidinecarboxamide can be compared with other pyrimidinecarboxamides, such as:

The uniqueness of 4-Methyl-2-phenyl-N-(phenylmethyl)-5-pyrimidinecarboxamide lies in its specific structural configuration, which imparts unique biological and chemical properties.

Properties

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

N-benzyl-4-methyl-2-phenylpyrimidine-5-carboxamide

InChI

InChI=1S/C19H17N3O/c1-14-17(19(23)21-12-15-8-4-2-5-9-15)13-20-18(22-14)16-10-6-3-7-11-16/h2-11,13H,12H2,1H3,(H,21,23)

InChI Key

SYIQQSVKOIVEHX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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